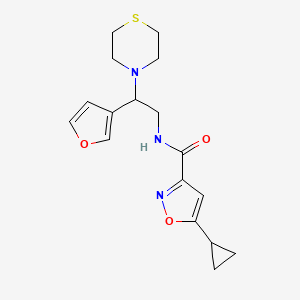
5-cyclopropyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-cyclopropyl-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide, commonly known as CT327, is a novel small molecule drug that exhibits potent anti-inflammatory and analgesic properties. CT327 is a member of the isoxazole family of compounds, which are known for their diverse pharmacological activities.
Scientific Research Applications
Synthesis and Antiprotozoal Activities
Isoxazole derivatives have been synthesized and evaluated for their antiprotozoal activities. For example, dicationic 3,5-diphenylisoxazoles and their analogues demonstrated significant activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as therapeutic agents against protozoal infections (Patrick et al., 2007).
Antimicrobial Activities of Azole Derivatives
Azole derivatives, originating from furan compounds, have shown antimicrobial properties. The synthesis of various azole derivatives, including those with a thiomorpholine moiety, has led to compounds displaying activity against selected microorganisms, underlining the importance of these derivatives in the development of new antimicrobial agents (Başoğlu et al., 2013).
Applications in Heterocyclic Synthesis
Research has focused on the synthesis of heterocyclic compounds utilizing ionic liquids, showcasing the versatility of isoxazole and furan derivatives in the creation of a wide range of heterocycles. This methodology highlights the potential application of these compounds in the synthesis of various heterocyclic structures, which are prevalent in many bioactive molecules (Martins et al., 2008).
Structural and Physicochemical Characterization
The synthesis and characterization of compounds containing furan and thiomorpholine derivatives, including their metal complexes, have been studied for their antibacterial activities. These studies not only provide insights into the structural requirements for biological activity but also highlight the potential of these compounds in medicinal chemistry (Aktan et al., 2017).
properties
IUPAC Name |
5-cyclopropyl-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17(14-9-16(23-19-14)12-1-2-12)18-10-15(13-3-6-22-11-13)20-4-7-24-8-5-20/h3,6,9,11-12,15H,1-2,4-5,7-8,10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCHLPNGXDKYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=COC=C3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

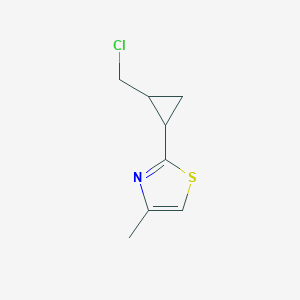

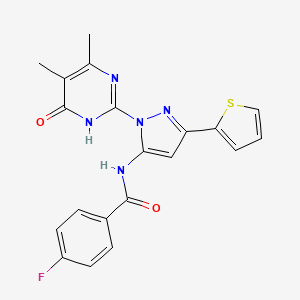
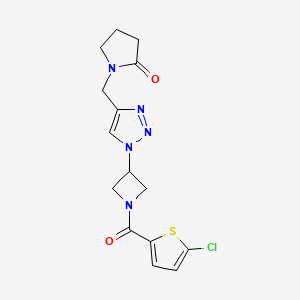
![Tert-butyl N-[[(2S)-1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-2-yl]methyl]carbamate](/img/structure/B2591327.png)

![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)
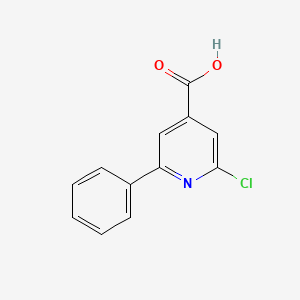
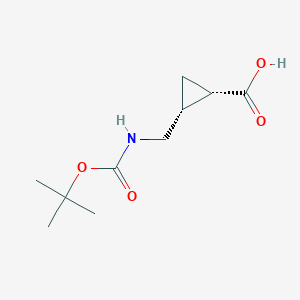
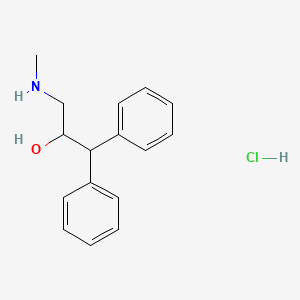
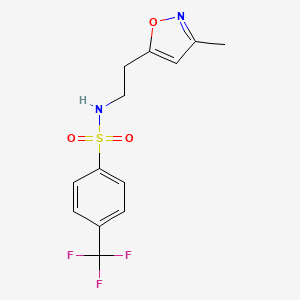
![methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine](/img/structure/B2591340.png)

